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A new wave of artificial intelligence platforms is reshaping the landscape of drug discovery,

promising to accelerate the identification of novel therapeutics and repurpose existing drugs for

new indications. This guide provides a comparative overview of three prominent platforms:

ROBIN AI from FutureHouse, Recursion's Phenomics Platform, and Insitro's data-driven drug

discovery engine. We assess the novelty and impact of their discoveries, supported by

available data and a detailed look at their underlying methodologies.

The imperative to bring new drugs to market faster and more cost-effectively has catalyzed the

integration of artificial intelligence and machine learning into the pharmaceutical industry.

These technologies offer the potential to analyze vast biological datasets, uncover novel

disease mechanisms, and identify promising drug candidates with greater precision than

traditional methods. This guide focuses on the capabilities of three distinct AI-powered

platforms, with a central focus on the recent discoveries attributed to ROBIN AI.

ROBIN AI: Automating the Intellectual Core of
Scientific Discovery
ROBIN AI, developed by the non-profit research institute FutureHouse, distinguishes itself as a

multi-agent system designed to automate the entire intellectual workflow of scientific discovery,

from hypothesis generation to experimental data analysis.[1][2] This integrated approach aims

to significantly reduce the time and cost of research by having AI agents perform the cognitive

tasks traditionally carried out by human scientists.[1]
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The Multi-Agent Architecture of ROBIN AI
ROBIN AI's architecture comprises a suite of specialized AI agents, each tasked with a specific

aspect of the research process[3][4]:

Crow: Conducts rapid, concise literature searches to identify experimental strategies and

potential therapeutic candidates.[3]

Falcon: Performs in-depth analysis and synthesis of scientific literature to provide

comprehensive evaluation reports.[3]

Finch: Analyzes complex experimental data, including flow cytometry and RNA sequencing

(RNA-seq) results, and generates visual reports.[3][5]

This collaborative system enables an iterative "lab-in-the-loop" process where AI-generated

hypotheses are experimentally tested by human scientists, and the resulting data is then fed

back into the system for analysis and further hypothesis refinement.[1]

Key Discovery: Ripasudil for Dry Age-Related Macular
Degeneration (dAMD)
ROBIN AI's most notable discovery to date is the identification of ripasudil, a clinically approved

Rho-associated protein kinase (ROCK) inhibitor used for glaucoma, as a potential therapeutic

for dry age-related macular degeneration (dAMD), a leading cause of blindness with no

effective cure.[1][3][6] The novelty of this finding lies in the fact that ripasudil had not been

previously proposed for dAMD treatment.[6]

The discovery process, which took approximately two and a half months, involved ROBIN AI

hypothesizing that enhancing retinal pigment epithelium (RPE) phagocytosis could be a viable

therapeutic strategy for dAMD.[2] After an initial screening of 30 drug candidates, the ROCK

inhibitor Y-27632 showed promising results.[3][5] Subsequent RNA-seq analysis, proposed and

interpreted by ROBIN AI's Finch agent, revealed the upregulation of ABCA1, a novel target

involved in lipid transport.[3][5] This insight led ROBIN AI to suggest ripasudil, another ROCK

inhibitor, which was then experimentally shown to boost phagocytic activity by 7.5 times.[3][5]
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While ROBIN AI's approach centers on automating the intellectual workflow, other platforms

like Recursion and Insitro leverage AI and machine learning with a focus on generating and

analyzing massive proprietary datasets.

Recursion employs a "phenomics" platform that combines high-throughput microscopy,

automated cell culture, and machine learning to create a vast biological dataset.[7][8] Their

Recursion Operating System (OS) uses this data to identify novel biological relationships and

potential drug candidates.[9] Recursion has developed a pipeline of drugs for rare diseases

and cancer, with several candidates in clinical trials.[7][8]

Insitro focuses on generating large-scale, high-quality data from human cell-based models and

integrating it with clinical data to build predictive machine learning models.[7][9] Their platform

aims to improve the understanding of disease biology and identify novel targets for drug

discovery.[7] Insitro has established collaborations with major pharmaceutical companies like

Gilead and Bristol Myers Squibb to develop treatments for metabolic and neurodegenerative

diseases.[5]

Quantitative Data Comparison
Direct, head-to-head quantitative comparisons of these platforms are challenging due to the

proprietary nature of much of their work and the different stages of their respective discoveries.

However, we can summarize the available information to provide a high-level comparison.
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Feature ROBIN AI Recursion Insitro

Primary AI Application

Automation of the

entire intellectual

research workflow

(hypothesis to data

analysis)

Large-scale

phenotypic screening

and analysis using

machine learning

Predictive modeling

from high-quality,

large-scale biological

and clinical data

Key Public Discovery Ripasudil for dAMD

Pipeline of candidates

for rare diseases and

oncology in clinical

trials

Collaborations on

targets for metabolic

and

neurodegenerative

diseases

Reported Discovery

Timeline

2.5 months for

ripasudil identification

Aims to significantly

shorten preclinical

discovery timelines

Aims to reduce

preclinical R&D costs

by 20-40%

Data Source

Publicly available

scientific literature and

experimental data

generated in the loop

Proprietary high-

content cellular

imaging data

Proprietary data from

human cell-based

models and clinical

data

Experimental Protocols
A detailed experimental protocol for ROBIN AI's discovery of ripasudil's effect on RPE cell

phagocytosis is outlined below. Similar detailed, publicly available protocols for specific

discoveries from Recursion and Insitro are not as readily available, reflecting their focus on

proprietary data and internal development.

ROBIN AI: Phagocytosis Enhancement Assay for dAMD
Objective: To determine the effect of candidate compounds on the phagocytic capacity of

retinal pigment epithelium (RPE) cells.

Methodology:

Cell Culture: Human RPE cells (ARPE-19) are cultured under standard conditions.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Treatment: Cells are treated with various concentrations of candidate compounds

(e.g., Y-27632, ripasudil) or a vehicle control for a predetermined period.

Phagocytosis Induction: Fluorescently labeled photoreceptor outer segments (POS) are

added to the RPE cell cultures to initiate phagocytosis.

Flow Cytometry Analysis: After incubation, cells are harvested, and the uptake of fluorescent

POS is quantified using flow cytometry. The geometric mean fluorescence intensity is used

as a measure of phagocytic activity.

RNA Sequencing (for mechanistic insight):

RPE cells are treated with the most promising compound (ripasudil).

RNA is extracted from the cells.

RNA sequencing is performed to identify changes in gene expression.

The Finch agent analyzes the RNA-seq data to identify upregulated or downregulated

genes and pathways (e.g., ABCA1).

Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the distinct workflows of

ROBIN AI, Recursion, and Insitro.
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ROBIN AI's iterative "lab-in-the-loop" workflow.
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Recursion's data-centric drug discovery pipeline.
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Insitro's approach to data-driven target identification.

Conclusion
ROBIN AI, Recursion, and Insitro represent three distinct and powerful approaches to

leveraging artificial intelligence in drug discovery. ROBIN AI's novelty lies in its automation of

the intellectual aspects of the scientific process, as demonstrated by its rapid identification of a

novel therapeutic candidate for dAMD. Recursion and Insitro, on the other hand, showcase the

power of generating and analyzing massive, proprietary datasets to uncover new biological

insights and drug targets.

While direct comparative data on the success rates and efficiencies of these platforms remains

limited, their collective progress underscores the transformative potential of AI in accelerating

the development of new medicines. The continued evolution and application of these and

similar platforms are poised to significantly impact the future of pharmaceutical research and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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